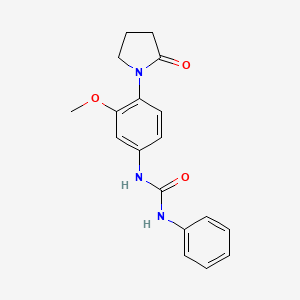

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-12-14(9-10-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYORJCQULSYDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative.

Introduction of the methoxy group: This step often involves methylation of a hydroxyl group using reagents like methyl iodide.

Coupling with phenylurea: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase, which is involved in tumor growth and apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties:

- In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), inducing apoptosis at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's structural analogs have shown antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial efficacy is limited, its potential is suggested by related studies.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line/Organism | Concentration (µM) | Effect |

|---|---|---|---|---|

| Anticancer | This compound | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Antibacterial | Related Phenylurea Derivative | E. coli | <50 | Significant growth inhibition |

| Antifungal | Similar Compound | C. albicans | Not specified | Moderate activity observed |

Study on Apoptosis Induction

A study investigating the apoptotic effects of phenylurea derivatives found that this compound significantly reduced cell viability in cancer cell lines through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Antibacterial Efficacy

Research on related compounds demonstrated notable antibacterial effects against E. coli, suggesting that modifications to the phenylurea structure could enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylurea Derivatives

Several phenylurea analogs with varying substituents have been synthesized and characterized. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds like 6j and 6k (with –CF₃ and –Cl) exhibit increased molecular weight and lipophilicity compared to the target compound. These groups may reduce solubility but improve membrane permeability .

- Hydrogen-Bonding Capacity : The 2-oxopyrrolidin-1-yl group in the target compound introduces a cyclic amide, providing additional hydrogen-bonding sites compared to simpler substituents like –CN or –OCH₃. This could enhance protein binding, as seen in the HCK inhibitor’s crystallographic interaction with kinase residues .

- Biological Relevance : The HCK inhibitor demonstrates that urea derivatives with heterocyclic substituents (e.g., pyrrolopyrimidine) can achieve high-affinity protein interactions, suggesting the target compound’s pyrrolidone group may confer similar advantages .

Heterocyclic Urea Derivatives

Thiazole- and pyrazole-containing ureas exhibit distinct physicochemical properties:

Key Observations :

Crystallographic and Hydrogen-Bonding Behavior

- The urea group in the HCK inhibitor forms hydrogen bonds with protein residues (e.g., backbone amides), a trait likely shared by the target compound due to its analogous urea core .

- The methoxy group in the target compound may engage in weak C–H···O interactions, while the pyrrolidone’s carbonyl could participate in stronger N–H···O hydrogen bonds, influencing crystal packing or binding specificity .

Biological Activity

1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 325.3618 g/mol. The structure comprises a phenylurea core with a methoxy group and a pyrrolidinone moiety, which are critical for its biological activity.

The biological activity of this compound is believed to be influenced by the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as carbonic anhydrase, which plays a role in tumor growth and apoptosis induction in cancer cells.

- Antibacterial Properties : The sulfonamide group present in related compounds is known for its antibacterial effects, contributing to the potential of this compound against bacterial infections.

- Anticancer Activity : Studies indicate that derivatives with similar structures exhibit significant activity against various cancer cell lines, primarily through apoptosis induction and cell cycle arrest mechanisms .

Biological Activity Studies

Recent research has provided insights into the biological activity of this compound through various in vitro and in vivo studies.

Anticancer Activity

A study investigating the anticancer properties of phenylurea derivatives revealed that this compound exhibited notable cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, significantly reducing cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

In antimicrobial assays, similar compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential .

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- Study on Apoptosis Induction :

- Antibacterial Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line/Organism | Concentration (µM) | Effect |

|---|---|---|---|---|

| Anticancer | This compound | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Antibacterial | Related Phenylurea Derivative | E. coli | <50 | Significant growth inhibition |

| Antifungal | Similar Compound | C. albicans | Not specified | Moderate activity observed |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea?

The synthesis involves three key steps:

- Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions to form the 2-oxopyrrolidine moiety .

- Methoxyphenyl Substitution : Introduction of the 3-methoxy-4-aminophenyl group via nucleophilic aromatic substitution or Ullmann coupling .

- Urea Coupling : Reaction of the intermediate amine with phenyl isocyanate or carbonyldiimidazole (CDI)-activated phenylcarbamate to form the urea linkage . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization.

Q. Which analytical techniques are optimal for characterizing purity and thermal stability?

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

- Thermal Stability : Thermogravimetric Analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures .

- Structural Confirmation : NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) for unambiguous identification.

Q. What initial biological screening approaches are appropriate for this compound?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based or radiometric assays .

- Cellular Viability Studies : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor Binding Profiling : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors).

Advanced Research Questions

Q. How can researchers optimize low-yield coupling reactions with phenyl isocyanate derivatives?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reactivity .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported biological activity data across studies?

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Structural Analog Comparison : Synthesize derivatives with modifications to the methoxy or pyrrolidinone groups to isolate pharmacophores .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile variability in IC₅₀ values across experimental setups.

Q. What computational methods are recommended for elucidating the mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., ATP-binding pockets) .

Q. How to assess stability under physiological conditions for in vivo studies?

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC-MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions .

- Metabolite Identification : LC-MS/MS profiling of liver microsomal incubations to detect oxidative or hydrolytic metabolites.

Q. What strategies mitigate hygroscopicity issues during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.